BCI-215, known chemically as (E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, is a dual-specificity phosphatase inhibitor primarily targeting dual-specificity phosphatases 1 and 6. It has garnered attention for its potential applications in dermatological treatments, particularly for conditions associated with hyperpigmentation due to ultraviolet radiation exposure. BCI-215 is recognized for its ability to modulate the mitogen-activated protein kinase signaling pathways, making it a candidate for therapeutic interventions against pigmentation disorders and certain cancers.
BCI-215 is a synthetic derivative of BCI, developed through a series of chemical modifications to enhance its efficacy and reduce toxicity compared to its parent compound. It is commercially available and has been the subject of various studies investigating its biological effects and mechanisms of action .
BCI-215 falls under the category of small molecule inhibitors and is classified as a dual-specificity phosphatase inhibitor. This classification places it within a broader category of compounds that modulate signaling pathways critical for cell proliferation, differentiation, and apoptosis.
The synthesis of BCI-215 involves a multi-step process that includes the aldol condensation of dihydroindenones with benzaldehydes followed by an SN2 addition reaction with amines. This convergent synthetic approach allows for efficient production of BCI analogs with desired biological activities .
The key steps in the synthesis include:
BCI-215 features a complex structure characterized by a bicyclic indene core substituted with a benzylidene group and a bromo moiety. The presence of the cyclohexylamino group contributes to its pharmacological properties.
BCI-215 has been shown to undergo various biological reactions, primarily involving its interaction with dual-specificity phosphatases. The inhibition of these enzymes leads to altered phosphorylation states of key proteins within MAPK pathways.
The mechanism by which BCI-215 exerts its effects involves the modulation of MAPK signaling pathways through the inhibition of dual-specificity phosphatases. By preventing the dephosphorylation of MAPK proteins, BCI-215 enhances their activity, which in turn affects downstream signaling events related to melanin biosynthesis.
Research indicates that treatment with BCI-215 results in:
BCI-215 is typically presented as a solid at room temperature. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
Key chemical properties include:
BCI-215 has several promising applications:
Dual-specificity phosphatases (DUSPs) constitute a heterogeneous group of enzymes within the class I cysteine-based protein tyrosine phosphatase superfamily. These regulatory proteins dephosphorylate both phospho-tyrosine and phospho-serine/threonine residues on target substrates, with specialized subfamilies including mitogen-activated protein kinase phosphatases (MKPs). DUSPs feature a conserved HCXXGXXR catalytic motif that enables broad substrate specificity [4] [7]. The MKP subfamily (e.g., DUSP1/MKP-1, DUSP6/MKP-3) specifically inactivates MAPKs (ERK, JNK, p38) by dephosphorylating their activation loop threonine and tyrosine residues, thereby acting as critical negative regulators of MAPK signaling cascades [4] [7] [9]. The dynamic balance between MAPK activation by upstream kinases and inactivation by DUSPs determines the magnitude, duration, and spatial distribution of MAPK signaling outputs that govern cellular responses including proliferation, stress adaptation, and differentiation [7] [9].
Ultraviolet B (UVB) radiation induces hyperpigmentation disorders (melasma, solar lentigines, post-inflammatory hyperpigmentation) through cyclic AMP (cAMP)-mediated upregulation of microphthalmia-associated transcription factor (MITF). UVB triggers stem cell factor (SCF) and endothelin-1 (ET-1) release, activating the cAMP response element-binding protein (CREB), which transcriptionally induces MITF expression [2] [3] [5]. MITF serves as the master regulator of melanogenesis, controlling the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), dopachrome tautomerase (DCT), and OCA2 – enzymes essential for melanin synthesis within melanosomes [2] [3]. Crucially, phosphorylated ERK (pERK) induces proteasomal degradation of MITF via serine 73 phosphorylation, establishing ERK as a potent negative regulator of melanogenesis. However, UVB-induced DUSP expression can prematurely terminate ERK activation, thereby paradoxically promoting melanin production by stabilizing MITF [2] [3] [5].
Pharmacological inhibition of DUSP1 and DUSP6 presents a strategic approach to prolong MAPK activation and suppress MITF-driven melanogenesis. DUSP1 (inactivates JNK/p38) and DUSP6 (ERK-specific) are overexpressed in hyperpigmentary conditions, where they prematurely terminate anti-melanogenic MAPK signaling [2] [3]. BCI-215 was identified as a potent, tumor cell-selective DUSP1/6 inhibitor that restores defective MAPK activity in DUSP-overexpressing systems [1] [6] [8]. Unlike conventional skin-lightening agents (e.g., kojic acid) that directly inhibit tyrosinase or exhibit instability, BCI-215 represents a novel class of signaling modulators targeting upstream regulators of the melanogenic cascade [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7